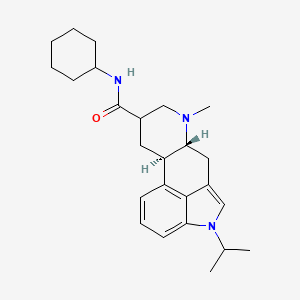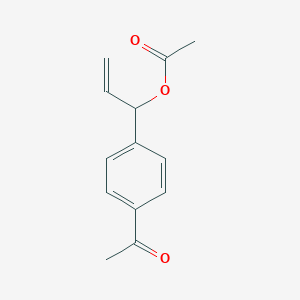![molecular formula C74H72S8 B12571147 Octakis[(3,5-dimethylphenyl)sulfanyl]naphthalene CAS No. 181043-32-3](/img/structure/B12571147.png)
Octakis[(3,5-dimethylphenyl)sulfanyl]naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octakis[(3,5-dimethylphenyl)sulfanyl]naphthalene: is a complex organic compound characterized by the presence of eight 3,5-dimethylphenylsulfanyl groups attached to a naphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octakis[(3,5-dimethylphenyl)sulfanyl]naphthalene typically involves the reaction of naphthalene with 3,5-dimethylphenylsulfanyl groups under controlled conditions. The process may include the use of catalysts and specific solvents to facilitate the reaction. Detailed reaction conditions, such as temperature, pressure, and reaction time, are crucial for achieving high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: Octakis[(3,5-dimethylphenyl)sulfanyl]naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the phenyl rings.
Scientific Research Applications
Chemistry: Octakis[(3,5-dimethylphenyl)sulfanyl]naphthalene is used as a building block in organic synthesis and materials science
Biology and Medicine: Research into the biological activity of this compound is ongoing
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Octakis[(3,5-dimethylphenyl)sulfanyl]naphthalene exerts its effects involves interactions with molecular targets and pathways. The phenylsulfanyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Detailed studies are required to elucidate the specific pathways and targets involved.
Comparison with Similar Compounds
- Octakis[(3,5-dimethylphenyl)sulfanyl]benzene
- Octakis[(3,5-dimethylphenyl)sulfanyl]anthracene
Comparison: Compared to similar compounds, Octakis[(3,5-dimethylphenyl)sulfanyl]naphthalene is unique due to its naphthalene core, which imparts distinct chemical and physical properties
Properties
CAS No. |
181043-32-3 |
|---|---|
Molecular Formula |
C74H72S8 |
Molecular Weight |
1217.9 g/mol |
IUPAC Name |
1,2,3,4,5,6,7,8-octakis[(3,5-dimethylphenyl)sulfanyl]naphthalene |
InChI |
InChI=1S/C74H72S8/c1-41-17-42(2)26-57(25-41)75-67-65-66(69(77-59-29-45(5)19-46(6)30-59)72(80-62-35-51(11)22-52(12)36-62)71(67)79-61-33-49(9)21-50(10)34-61)70(78-60-31-47(7)20-48(8)32-60)74(82-64-39-55(15)24-56(16)40-64)73(81-63-37-53(13)23-54(14)38-63)68(65)76-58-27-43(3)18-44(4)28-58/h17-40H,1-16H3 |
InChI Key |
ORZDUHJVDCQOPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)SC2=C(C(=C(C3=C2C(=C(C(=C3SC4=CC(=CC(=C4)C)C)SC5=CC(=CC(=C5)C)C)SC6=CC(=CC(=C6)C)C)SC7=CC(=CC(=C7)C)C)SC8=CC(=CC(=C8)C)C)SC9=CC(=CC(=C9)C)C)SC1=CC(=CC(=C1)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,7-Diazaspiro[4.4]nonan-6-one, 7-(diphenylmethyl)-](/img/structure/B12571077.png)
![5-[(4-Methoxyphenyl)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B12571087.png)
![2-(Methyl{4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}amino)ethan-1-ol](/img/structure/B12571093.png)
![N-{Bis[(propan-2-yl)oxy]phosphoryl}-L-histidyl-L-serine](/img/structure/B12571098.png)
![3-[(Heptadec-9-en-1-yl)oxy]propane-1,2-diol](/img/structure/B12571099.png)
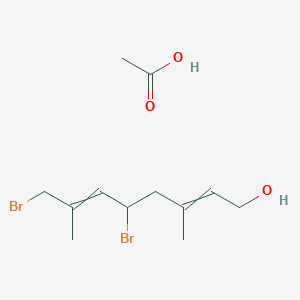
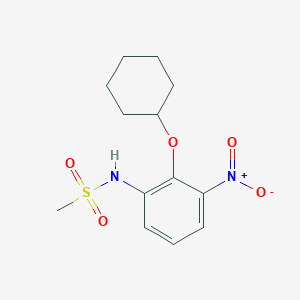
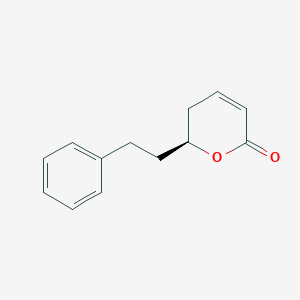
![8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B12571118.png)

![Acetic acid, 2-[[2'-[1-ethyl-4,5-bis(4-fluorophenyl)-1H-imidazol-2-yl][1,1'-biphenyl]-3-yl]oxy]-](/img/structure/B12571126.png)
![1-Propanesulfonic acid, 3,3',3''-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris-](/img/structure/B12571130.png)
